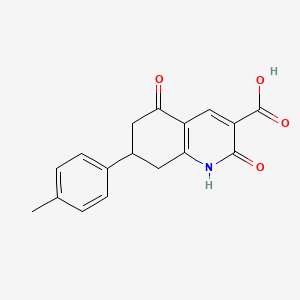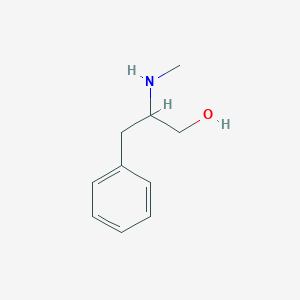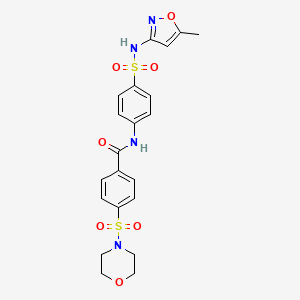
3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds with similar structural features often involves intricate processes that yield significant insights into the chemical behavior and reactivity of the molecule . For example, studies have demonstrated methods for synthesizing benzamide derivatives and related compounds, showcasing techniques like esterification, Claisen-type reactions, and Suzuki−Miyaura reactions (Ikemoto et al., 2005). These processes highlight the compound's potential for diverse chemical transformations and its relevance in synthesizing biologically active molecules.
Molecular Structure Analysis
The molecular structure of benzamide derivatives and related compounds can be elucidated through techniques such as X-ray crystallography, revealing intricate details about their molecular geometry, intermolecular interactions, and crystalline form. For instance, studies on similar compounds have shown that supramolecular aggregation is controlled by a combination of π–π interactions and weak hydrogen bonding, indicating the importance of these interactions in the compound's structural stability (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves a variety of reactions, including ring closure reactions and alkylation, which contribute to the generation of structurally diverse libraries of compounds. For example, reactions using ketonic Mannich bases derived from acetylthiophene as starting materials have been utilized to produce a wide range of compounds, demonstrating the versatility and reactivity of these molecules (Roman, 2013).
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown significant interest in the synthesis and crystal structure analysis of compounds containing pyran and thiophene derivatives, highlighting their potential in material science and molecular engineering. For instance, the study of crystal structures of pyran derivatives reveals how hydrogen bonding and π–π interactions facilitate the formation of supramolecular structures, which could be crucial for designing new materials with specific properties (Kranjc et al., 2012).
Biological Activities
Compounds related to thiophene and pyran have been investigated for their biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. For example, thiophene derivatives have shown potential antibacterial and antifungal activities, which could be explored for developing new antimicrobial agents (Vasu et al., 2003). Furthermore, pyran derivatives have been associated with antitumor activities, suggesting their use in cancer research (Deady et al., 2003).
Chemical Properties and Reactions
Studies on the chemical behavior of related compounds demonstrate their versatility in generating structurally diverse libraries through reactions such as alkylation and ring closure. This chemical reactivity can be harnessed in synthetic chemistry for the development of novel compounds with potential applications in various fields (Roman, 2013).
properties
IUPAC Name |
3-(dimethylamino)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-21(2)17-5-3-4-15(12-17)18(22)20-14-19(7-9-23-10-8-19)16-6-11-24-13-16/h3-6,11-13H,7-10,14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGABDGDXRBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)